molecular formula C20H19NO3 B6425621 N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide CAS No. 2034296-85-8

N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide

Cat. No.: B6425621
CAS No.: 2034296-85-8
M. Wt: 321.4 g/mol
InChI Key: UQPCEZYIBYDQHE-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide is an organic compound that features a furan ring, a phenyl ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the furan-3-yl phenyl intermediate: This can be achieved through a Suzuki coupling reaction between a furan-3-yl boronic acid and a halogenated phenyl compound.

    Introduction of the phenoxyacetamide group: The intermediate is then reacted with 2-(2-methylphenoxy)acetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenyl ring can be reduced to cyclohexyl derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets. The furan ring and phenyl ring allow for π-π stacking interactions with aromatic amino acids in proteins, while the phenoxyacetamide moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(furan-2-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide
  • N-{[4-(thiophen-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide
  • N-{[4-(pyridin-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide

Uniqueness

N-{[4-(furan-3-yl)phenyl]methyl}-2-(2-methylphenoxy)acetamide is unique due to the presence of the furan-3-yl group, which can engage in specific interactions not possible with other heterocycles like thiophene or pyridine. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-15-4-2-3-5-19(15)24-14-20(22)21-12-16-6-8-17(9-7-16)18-10-11-23-13-18/h2-11,13H,12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPCEZYIBYDQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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